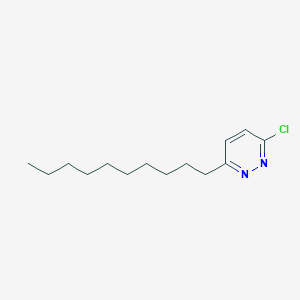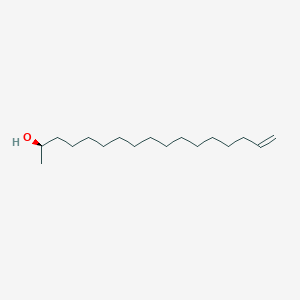
(2R)-heptadec-16-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-heptadec-16-en-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by a long carbon chain with a double bond and a hydroxyl group attached to the second carbon atom. This compound is chiral, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-heptadec-16-en-2-ol can be achieved through various methods. One common approach involves the reduction of the corresponding ketone, heptadec-16-en-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of a precursor alkene in the presence of a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize specialized catalysts and controlled reaction conditions to achieve high yields and enantiomeric purity. The choice of catalyst and reaction parameters is crucial to ensure the desired stereochemistry and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-heptadec-16-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to other functional groups.
Major Products Formed
Oxidation: Heptadec-16-en-2-one or heptadec-16-enal.
Reduction: Heptadecane.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2R)-heptadec-16-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor and chemical properties.
Mecanismo De Acción
The mechanism of action of (2R)-heptadec-16-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-heptadec-16-en-2-ol: The enantiomer of (2R)-heptadec-16-en-2-ol with opposite spatial arrangement.
Heptadec-16-en-2-one: The corresponding ketone with similar carbon chain length and double bond.
Heptadecane: The fully saturated alkane with the same carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in stereoselective reactions and interact with chiral biological targets makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
185671-83-4 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
(2R)-heptadec-16-en-2-ol |
InChI |
InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3,17-18H,1,4-16H2,2H3/t17-/m1/s1 |
Clave InChI |
MMHQTGCODPIGTE-QGZVFWFLSA-N |
SMILES isomérico |
C[C@H](CCCCCCCCCCCCCC=C)O |
SMILES canónico |
CC(CCCCCCCCCCCCCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
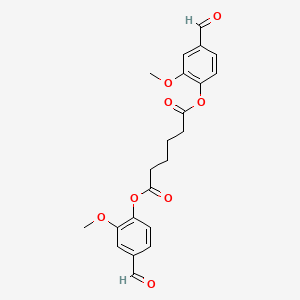


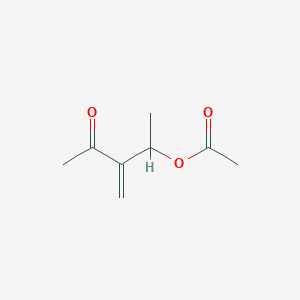
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)


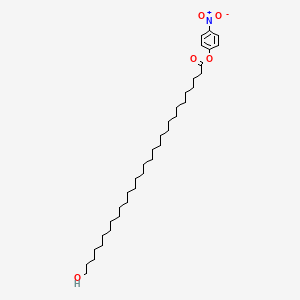
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
